(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone
Description
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazol-3-yl]-(2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-14(2)19-13-17(21(27)25-12-11-15-7-3-5-9-18(15)25)24-26(19)22-23-16-8-4-6-10-20(16)28-22/h3-10,13-14H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPGKPPHSIDIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with α-haloketones under acidic conditions.
Synthesis of pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with 1,3-diketones.
Coupling reactions: The benzo[d]thiazole and pyrazole intermediates are then coupled using a suitable linker, often involving a condensation reaction.
Formation of indoline moiety: Indoline can be synthesized from indole through reduction reactions.
Final assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under reflux conditions with appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural components suggest it may have activity against various biological targets, including enzymes and receptors involved in disease pathways. Studies have explored its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry
In industry, the compound’s properties make it suitable for use in materials science, particularly in the development of new polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The benzo[d]thiazole and pyrazole moieties can bind to active sites on enzymes, inhibiting their activity. The indoline moiety may interact with cell membranes or other cellular components, affecting cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural homology with other pyrazolyl methanone derivatives. A notable analogue, [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) (reported in Journal of Chemical and Pharmaceutical Research, 2014), provides a basis for comparison .
Structural and Functional Differences
Pharmacological Implications
- Compound 3a : The 4,5-dihydropyrazole and indole groups suggest conformational flexibility and serotonin receptor affinity, respectively. The pyridine linker may improve solubility compared to benzothiazole .
Biological Activity
The compound (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Structural Characteristics
The compound features several notable structural elements:
- Benzo[d]thiazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Pyrazole ring : Commonly associated with anti-inflammatory and analgesic effects.
- Indoline structure : Contributes to the compound's pharmacological profile.
These components allow the molecule to interact with multiple biological targets, enhancing its therapeutic potential.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant pharmacological effects. The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
The benzo[d]thiazole component is associated with antimicrobial properties. Studies suggest that derivatives of this compound can inhibit the growth of various bacterial strains and fungi.
2. Anticancer Properties
In vitro studies have shown that compounds containing both pyrazole and benzo[d]thiazole moieties can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to survival and proliferation.
3. Anti-inflammatory Effects
The presence of the pyrazole ring suggests potential anti-inflammatory activity. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
The biological effects of This compound are primarily mediated through its interactions with specific biological targets:
- Enzyme Inhibition : The compound may interact with enzymes such as COX-1 and COX-2, inhibiting their activity and thereby reducing inflammation.
- Receptor Modulation : It may also act on various receptors involved in pain and inflammation pathways, offering a multi-target approach to therapy.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated activities:
| Structural Feature | Biological Activity | Notes |
|---|---|---|
| Benzo[d]thiazole | Antimicrobial, Anticancer | Essential for bioactivity; enhances solubility. |
| Pyrazole | Anti-inflammatory | Influences COX inhibition; critical for pain relief. |
| Indoline | CNS activity | May enhance blood-brain barrier permeability. |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Intermediate A | Ethanol | 80 | H₂SO₄ | 65 | |
| Coupling | DMSO | 120 | K₂CO₃ | 72 | |
| Purification | CH₂Cl₂ | RT | - | 85 |
Basic: Which characterization techniques are critical for verifying the structure and purity of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and connectivity. For example, the isopropyl group shows characteristic splits at δ 1.2–1.4 ppm .
- HPLC : Purity assessment (>95% typically required) using C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 434.12) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the pyrazole-indoline junction .
Advanced: How can reaction yields be systematically optimized for large-scale synthesis?
Answer:
- Parameter screening : Use Design of Experiments (DOE) to test variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (5–20 mol%), and temperature (80–150°C) .
- In-line monitoring : Employ HPLC or FTIR to track intermediate formation and adjust conditions in real time .
- Byproduct analysis : Identify side products (e.g., hydrolysis of the thiazole ring) via LC-MS and modify protecting groups .
Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Answer:
- 2D NMR techniques : Use COSY and HSQC to assign overlapping signals, especially in the indoline region .
- Dynamic NMR : Resolve conformational exchange broadening by acquiring spectra at varying temperatures .
- Complementary methods : Compare XRD data with computational models (DFT) to validate spatial arrangements .
Advanced: What computational approaches are suitable for predicting structure-activity relationships (SAR)?
Answer:
- Molecular docking : Simulate binding to targets (e.g., kinase enzymes) using AutoDock Vina. The benzothiazole moiety shows high affinity for ATP-binding pockets .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., the methanone carbonyl as a nucleophilic hotspot) .
- MD simulations : Predict stability in biological matrices by modeling solvation effects and protein-ligand dynamics .
Advanced: How to design in vitro assays to evaluate its bioactivity and mechanism of action?
Answer:
- Kinase inhibition assays : Use ADP-Glo™ kits to measure inhibition of PI3K/AKT/mTOR pathways .
- Apoptosis screening : Treat cancer cell lines (e.g., MCF-7) and quantify caspase-3/7 activation via luminescence .
- Cytotoxicity profiling : Compare IC₅₀ values against analogues using MTT assays (e.g., 24–48 hr exposure) .
Q. Table 2: Example Bioactivity Data
| Assay | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| MTT | HeLa | 12.3 ± 1.2 | |
| Caspase-3 | A549 | 8.7 ± 0.9 |
Advanced: How does structural modification of the isopropyl or indolinyl groups affect bioactivity?
Answer:
- Isopropyl substitution : Bulkier groups (e.g., tert-butyl) reduce solubility but improve target selectivity in kinase assays .
- Indoline modifications : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, increasing covalent binding to cysteine residues .
- SAR trends : Methylation of the pyrazole N-H improves metabolic stability in hepatic microsomes .
Advanced: What strategies mitigate compound degradation during long-term stability studies?
Answer:
- Storage conditions : Use amber vials at -80°C under argon to prevent photolysis and oxidation .
- Lyophilization : Improve thermal stability by formulating with cryoprotectants (e.g., trehalose) .
- Degradation analysis : Monitor via accelerated stability testing (40°C/75% RH) and identify breakdown products with LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
